2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran
CAS No.: 61266-76-0
Cat. No.: VC17322799
Molecular Formula: C12H11NO6S
Molecular Weight: 297.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61266-76-0 |
|---|---|
| Molecular Formula | C12H11NO6S |
| Molecular Weight | 297.29 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran |
| Standard InChI | InChI=1S/C12H11NO6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3 |
| Standard InChI Key | CNEQSGAUBOYVSR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₂H₁₁NO₆S, reflects a molecular weight of 297.29 g/mol, positioning it within the mid-range of small-molecule therapeutics. Its IUPAC name, 2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran, systematically describes the functional group arrangement: a nitrofuran ring substituted at the 2-position with a sulfonylmethyl group bearing a 4-methoxybenzene moiety.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 61266-76-0 |
| Molecular Formula | C₁₂H₁₁NO₆S |
| Molecular Weight | 297.29 g/mol |
| IUPAC Name | 2-[(4-Methoxyphenyl)sulfonylmethyl]-5-nitrofuran |
Structural Characteristics
The nitrofuran core (C₄H₃NO₂) provides a planar aromatic system conducive to π-π stacking interactions, while the 5-nitro group introduces strong electron-withdrawing effects. The sulfonylmethyl bridge (–SO₂–CH₂–) links the nitrofuran to a 4-methoxybenzene ring, which contributes steric bulk and polarizability. This combination enhances solubility compared to non-sulfonylated nitrofurans, as sulfonyl groups improve water solubility through dipole-dipole interactions.
Synthesis and Manufacturing Considerations
Proposed Synthetic Pathways
While explicit synthetic routes for this compound remain undisclosed in published literature, its structure suggests a multi-step approach:
-
Nitrofuran Core Formation: Nitration of a furan precursor under controlled acidic conditions to introduce the nitro group at the 5-position.
-
Sulfonylation: Reaction of the nitrofuran intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonylmethyl group.
-
Methylation: Introduction of the methoxy group via nucleophilic substitution on the benzene ring, likely using methyl iodide and a silver(I) catalyst.
Challenges in Synthesis
Key challenges include regioselectivity during nitration (to avoid 3-nitro isomers) and steric hindrance during sulfonylation. The electron-deficient nitrofuran ring may require activating groups or Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution. Purification difficulties are anticipated due to the polar sulfonyl group, necessitating chromatographic separation or recrystallization from polar aprotic solvents.
Physicochemical Properties
-
logP: Estimated ~1.5–2.0 due to the hydrophobic benzene ring and hydrophilic sulfonyl group.
-
Solubility: Likely >5 mg/mL in DMSO, with moderate aqueous solubility (~0.1–1 mg/mL) at physiological pH.
-
Stability: Susceptible to photodegradation via nitro group reduction, requiring light-protected storage.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.
-
Mechanistic Studies: Elucidate ROS generation kinetics using electron paramagnetic resonance.
-
Derivatization: Explore substitutions on the methoxybenzene ring to modulate potency and toxicity.
-
Formulation: Design nanoparticle carriers to enhance tumor targeting and reduce systemic exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume